3-(4-Bromophenyl)-3-chloroprop-2-enenitrile 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 78583-87-6
VCID: VC2337583
InChI: InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H
SMILES: C1=CC(=CC=C1C(=CC#N)Cl)Br
Molecular Formula: C9H5BrClN
Molecular Weight: 242.5 g/mol

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile

CAS No.: 78583-87-6

Cat. No.: VC2337583

Molecular Formula: C9H5BrClN

Molecular Weight: 242.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile - 78583-87-6

Specification

CAS No. 78583-87-6
Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
IUPAC Name 3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Standard InChI InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H
Standard InChI Key LDXSSEKZKTYYOQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=CC#N)Cl)Br
Canonical SMILES C1=CC(=CC=C1C(=CC#N)Cl)Br

Introduction

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is an organic compound that belongs to the class of nitriles and organic halides. It features a complex structure with bromine, chlorine, and nitrile functional groups, making it a versatile intermediate in organic synthesis. The compound's molecular formula is C9H5BrClN, with a molecular weight of approximately 242.5 g/mol .

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile typically involves multiple steps, starting with materials such as 4-bromo-3-chlorobenzaldehyde and malononitrile. The reaction often occurs in the presence of bases like sodium ethoxide, facilitating the formation of the desired product via a series of steps including Knoevenagel condensation.

Synthesis Steps:

  • Starting Materials Preparation: Obtain 4-bromo-3-chlorobenzaldehyde and malononitrile.

  • Knoevenagel Condensation: React the starting materials in the presence of a base to form the intermediate.

  • Purification: Use techniques such as recrystallization or chromatography to purify the final product.

Applications and Research Findings

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile exhibits potential biological activity, including enzyme inhibition and receptor binding, which makes it a valuable tool in medicinal chemistry. Preliminary studies suggest possible antimicrobial and anticancer properties, although further research is needed to fully elucidate its mechanisms of action.

Biological Activities:

  • Antimicrobial Activity: Potential to inhibit microbial growth.

  • Anticancer Activity: Possible role in modulating cancer cell proliferation.

  • Enzyme Inhibition: Ability to interact with enzymes, affecting their activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile, including:

Compound NameStructure FeaturesUnique Aspects
3-(Phenyl)-3-chloroacrylonitrileLacks bromination on the phenyl ringDifferent biological activities
2-(4-Bromophenyl)-2-chloroacrylonitrileDifferent positioning of substituentsDistinct synthetic pathways
4-BromobenzonitrileBromine and nitrileSignificant biological activity

Industrial and Research Applications

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is used in various fields due to its versatility in chemical reactions. Industrial applications may utilize continuous flow reactors to enhance efficiency and scalability.

Fields of Application:

  • Medicinal Chemistry: Potential therapeutic applications.

  • Organic Synthesis: Valuable intermediate for synthesizing complex molecules.

  • Materials Science: Possible applications in liquid crystal polymers.

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